1-Cyanomethyl-L-proline
Description
Contextualization within the Field of Chiral Amino Acid Derivatives
Chiral amino acid derivatives are fundamental building blocks in the synthesis of a vast array of biologically active molecules and complex organic structures. sigmaaldrich.com L-proline, with its secondary amine integrated into a pyrrolidine (B122466) ring, possesses a distinct conformational rigidity compared to other amino acids. wikipedia.org The substitution at the nitrogen atom, as seen in 1-Cyanomethyl-L-proline, introduces a cyanomethyl group (-CH₂CN) that imparts unique electronic and steric properties. This modification distinguishes it from the parent L-proline and other N-substituted analogues, such as N-methylproline. The electron-withdrawing nature of the cyano group can influence the compound's hydrogen-bonding capacity and conformational preferences.
The development of cyano-substituted proline derivatives has been linked to advancements in asymmetric synthesis, with research in the early 2000s beginning to investigate their potential as chiral building blocks for pharmaceutical applications. The specific stereochemistry of these compounds is crucial for their application in creating enantiomerically pure products, a critical aspect of drug development.
Significance as a Chiral Scaffold and Intermediate in Organic Synthesis Research
This compound serves as a versatile chiral scaffold and intermediate in organic synthesis. The presence of the carboxylic acid, the secondary amine (now a tertiary amine), and the nitrile functionality provides multiple reactive sites for chemical transformations. This versatility allows for its use in the construction of more complex molecules.
The synthesis of this compound itself can be achieved through methods like the nucleophilic substitution on L-proline derivatives. For instance, a common route involves the reaction of L-proline with bromoacetonitrile. bohrium.com The purity of the resulting compound is typically confirmed using a combination of analytical techniques, including HPLC, NMR spectroscopy, and mass spectrometry.
The unique structural and electronic properties of this compound make it a valuable building block. sigmaaldrich.com The cyanomethyl group offers a balance of moderate hydrophobicity and polarity, differentiating it from other proline derivatives with highly hydrophobic or purely electron-donating substituents. This balance can be advantageous in designing molecules with specific solubility and binding characteristics.
Evolution of Research Interest in Proline and its N-Substituted Analogues in Catalysis
L-proline and its derivatives have emerged as powerful organocatalysts in a variety of asymmetric transformations. libretexts.orgresearchgate.net L-proline itself is often referred to as the "simplest enzyme" due to its ability to catalyze reactions like aldol (B89426) condensations, Mannich reactions, and Michael additions with high stereoselectivity. libretexts.orgnih.gov This catalytic activity stems from its bifunctional nature, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid). nih.gov
The research interest in proline catalysis has evolved to include a wide range of N-substituted analogues. researchgate.netacs.org These modifications aim to fine-tune the catalyst's steric and electronic properties to improve reaction efficiency, stereoselectivity, and substrate scope. researchgate.netresearchgate.net For example, N-acylated prolines have been explored, though some studies indicate they may not be substrates for certain enzymes. nih.gov The development of chiral ionic liquids based on L-proline further highlights the continuous innovation in this field, aiming to create recyclable and efficient catalytic systems. mdpi.com
While L-proline-mediated reactions can sometimes suffer from poor stereoselectivity and difficult reusability, strategies such as immobilization on supports or the use of co-catalysts have been developed to overcome these limitations. kashanu.ac.ir The exploration of N-substituted prolines, including this compound, is part of this ongoing effort to expand the toolkit of organocatalysts for asymmetric synthesis. researchgate.netresearchgate.net Studies on various substituted prolines, including those with N-alkyl groups, have shown their potential as substrates in biocatalytic oxidations, leading to functionally diverse pyrrolidine rings. nih.gov
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and related compounds.
Structure
3D Structure
Properties
CAS No. |
713540-69-3 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(2S)-1-(cyanomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-2,4-5H2,(H,10,11)/t6-/m0/s1 |
InChI Key |
JLWCCSSCCLSZOR-LURJTMIESA-N |
SMILES |
C1CC(N(C1)CC#N)C(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)CC#N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC#N)C(=O)O |
sequence |
P |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyanomethyl L Proline and Its Derivatives
Direct Cyanomethylation Approaches to L-Proline
The most straightforward method for the synthesis of 1-Cyanomethyl-L-proline is the direct N-alkylation of L-proline. This approach involves the reaction of the secondary amine of the proline ring with a cyanomethylating agent. Typically, a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile, serves as the electrophile. The reaction is generally performed in the presence of a base to deprotonate the proline's carboxylic acid and neutralize the hydrogen halide formed during the reaction.
The selection of solvent and base is crucial for optimizing the reaction yield and minimizing side products. Aprotic polar solvents are often employed to facilitate the dissolution of the reactants.
Table 1: Representative Conditions for Direct Cyanomethylation of L-Proline
| Cyanomethylating Agent | Base | Solvent | Typical Conditions |
|---|---|---|---|
| Bromoacetonitrile | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room temperature, 24-48 hours |
| Chloroacetonitrile | Sodium Bicarbonate (NaHCO₃) | Acetonitrile (MeCN) | Reflux, 12-24 hours |
Note: This table represents typical conditions for N-alkylation of secondary amines and may be adapted for the specific synthesis of this compound.
Multi-step Synthetic Strategies for this compound Analogs
The synthesis of analogs of this compound often requires more elaborate, multi-step strategies. These approaches allow for the introduction of various functional groups on the proline ring, providing access to a diverse library of related compounds.
One common strategy involves the use of a protected proline derivative, such as (cis)-4-hydroxy-L-proline, as a starting material. mdpi.com The hydroxyl group can be oxidized to a ketone, which then serves as a handle for further modifications. For instance, a Wittig reaction can be employed to introduce an alkylidene substituent, which can be subsequently reduced. mdpi.com The cyanomethyl group can be introduced either at the beginning or end of the synthetic sequence via N-alkylation.
Another powerful approach is the diastereoselective synthesis of highly functionalized proline derivatives through cascade reactions. For example, a Cu(I)-catalyzed reaction between CF₃-substituted allenynes and tosylazide can lead to densely functionalized proline frameworks via a sequence of [3+2]-cycloaddition, ketenimine rearrangement, and Alder-ene cyclization. nih.gov
Organocatalytic Routes in the Synthesis of Related Structures
L-proline and its derivatives are renowned for their role as chiral organocatalysts in a multitude of asymmetric reactions. nii.ac.jpwikipedia.org While not a direct synthesis of this compound itself, these organocatalytic routes are fundamental to the synthesis of related chiral structures and demonstrate the synthetic utility of the proline scaffold.
Proline catalysis often proceeds through the formation of an enamine intermediate between the proline catalyst and a carbonyl compound (a ketone or aldehyde). This chiral enamine then reacts with an electrophile, with the stereochemical outcome being directed by the rigid, chiral structure of the proline. wikipedia.org
Key organocatalytic reactions employing proline and its derivatives include:
Aldol (B89426) Reactions : Asymmetric addition of a ketone to an aldehyde. wikipedia.org
Mannich Reactions : A three-component reaction between an aldehyde, an amine, and a ketone. nii.ac.jp
Michael Additions : Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.org
α-Amination and α-Oxidation : Introduction of nitrogen or oxygen substituents at the α-position of carbonyl compounds. clockss.org
The development of various proline derivatives as organocatalysts aims to enhance the efficiency, stereoselectivity, and substrate scope of these transformations. organic-chemistry.org
Electrochemical Synthesis Pathways for N-Cyanomethyl Derivatives
Electrochemical methods offer a green and efficient alternative for the synthesis of amino acids and their derivatives. nsf.govrsc.org These techniques can often be performed under mild conditions, avoiding the need for harsh reagents. nih.gov
For N-substituted amino acids, electrochemical reductive amination is a promising pathway. This process typically involves two steps: the condensation of a carbonyl compound with a nitrogen source to form an imine or oxime, followed by the electrochemical reduction of this intermediate. rsc.orgrsc.org To synthesize an N-cyanomethyl derivative, one could envision a pathway starting from an α-keto acid precursor to the desired amino acid.
Another relevant electrochemical method is the Hofer-Moest (HM) reaction, which involves the anodic decarboxylation of carboxylic acids to generate carbocation intermediates. nih.gov While typically used for C-O bond formation, modifications of this approach could potentially be adapted for the synthesis of N-substituted amino acids by trapping the intermediate with a suitable nitrogen-containing nucleophile.
Table 2: Key Features of Electrochemical Synthesis for Amino Acid Derivatives
| Electrochemical Method | Key Principle | Potential Application for N-Cyanomethyl Derivatives |
|---|---|---|
| Reductive Amination | Condensation with a nitrogen source followed by cathodic reduction of the imine/oxime intermediate. rsc.org | Synthesis from an α-keto acid and cyanomethylamine. |
Synthesis of Functionalized this compound Precursors
The synthesis of this compound and its analogs relies on the availability of key precursors, namely L-proline itself and its functionalized derivatives. L-proline is biosynthesized from glutamate or ornithine. nih.govnih.gov In chemical synthesis, a variety of strategies are employed to create substituted proline rings.
One-pot Michael/Aldol addition-cyclization approaches can generate highly functionalized proline derivatives. thieme-connect.de In this method, metal-chelated glycine ester enolates undergo a stereoselective Michael addition to an α,β-unsaturated ester. The resulting enolate is then trapped by an aldehyde in an aldol reaction before a final cyclization step yields the substituted proline ring. thieme-connect.de This method allows for the creation of up to four stereogenic centers in a single pot.
Furthermore, solid-phase synthesis techniques, termed "proline editing," provide a practical route to structurally diverse proline derivatives. nih.gov This approach involves performing SN2 reactions on resin-bound hydroxyproline derivatives, allowing for the introduction of a wide range of functionalities at the 4-position of the proline ring. nih.gov These functionalized prolines can then serve as precursors for N-cyanomethylation.
This compound as a Chiral Building Block in Advanced Synthesis
This compound, a derivative of the naturally occurring amino acid L-proline, serves as a versatile chiral building block in the asymmetric synthesis of complex molecules. Its inherent chirality, stemming from the L-proline framework, makes it a valuable starting material for constructing enantiomerically pure compounds. The presence of the cyanomethyl group provides a reactive handle for further chemical transformations, allowing for its incorporation into a diverse array of molecular architectures.
Incorporation into Complex Molecular Architectures and Scaffolds
The rigid pyrrolidine (B122466) ring of this compound imposes significant conformational constraints, which is a desirable feature in the design of peptidomimetics and other biologically active molecules. This structural rigidity helps to pre-organize the molecule into specific conformations, which can lead to enhanced binding affinity and selectivity for biological targets. The cyanomethyl group can be readily converted into other functional groups, such as carboxylic acids or amines, facilitating its integration into larger, more complex molecular scaffolds.
For instance, the global replacement of proline residues with proline analogs in recombinant proteins has been shown to modulate their properties. nih.gov This highlights the potential for incorporating structures like this compound to introduce novel functionalities and conformational biases into proteins and peptides.
Derivatization Strategies for Tailored Stereocontrol in Syntheses
The development of derivatives of this compound is a key strategy for achieving tailored stereocontrol in asymmetric synthesis. nih.gov By modifying the proline scaffold, chemists can fine-tune the steric and electronic properties of the resulting catalysts or building blocks, thereby influencing the stereochemical outcome of a reaction.
A common derivatization approach involves the modification of the carboxylic acid and the secondary amine of the proline ring. For example, the amine group can be protonated and combined with various counter-ions to form chiral ionic liquids. mdpi.com These modified proline derivatives have been successfully employed as catalysts in asymmetric reactions, demonstrating that even subtle changes to the proline structure can have a significant impact on enantioselectivity. Furthermore, the synthesis of α-substituted proline derivatives has been achieved through methods that control the stereochemistry at the α-carbon, expanding the toolkit of available chiral building blocks. nih.gov
Another strategy involves a two-step derivatization process where the carboxyl group is first esterified, and the amino group is subsequently blocked. sigmaaldrich.com This approach not only allows for the selective modification of the proline molecule but also prevents racemization, ensuring the preservation of its chiral integrity. sigmaaldrich.com
Applications of this compound Based Systems in Organocatalytic Transformations
Systems based on this compound and its derivatives have found widespread application as organocatalysts in a variety of asymmetric transformations. scirp.orgorganic-chemistry.org Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a more environmentally friendly and often more stable alternative to traditional metal-based catalysts. scirp.org The bifunctional nature of proline derivatives, possessing both a Brønsted acid (carboxylic acid) and a Lewis base (amine) functionality, is central to their catalytic activity. nih.gov
Enantioselective Aldol and Michael Reactions
Proline and its derivatives are highly effective catalysts for enantioselective aldol and Michael reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. scirp.orgwikipedia.org In these reactions, the proline catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic substrate in a stereocontrolled manner, guided by the chiral environment of the catalyst. wikipedia.org
The development of novel proline derivatives has led to improved catalytic efficiencies and enantioselectivities. For example, prolinamides derived from L-proline have shown high activity and enantioselectivity in direct aldol reactions. nih.govnih.gov Similarly, chiral ionic liquids based on L-proline have been successfully used as catalysts in asymmetric Michael additions. mdpi.com Research has shown that even small modifications to the proline structure, such as the introduction of a lipophilic substituent, can significantly enhance the reaction rate and diastereoselectivity in Michael additions conducted in water. nih.gov
| Reaction Type | Catalyst | Substrates | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Aldol Reaction | L-prolinamide 3h | Aromatic aldehydes and acetone | Neat | Moderate to high | Up to 93 | nih.gov |
| Aldol Reaction | L-prolinamide 3h | Aliphatic aldehydes and acetone | Neat | Moderate to high | >99 | nih.gov |
| Michael Addition | L-proline based CILs (anion) | Ketones/aldehydes and nitro-olefins | Ethanol | High conversion | 69-93 | mdpi.com |
| Michael Addition | 3-Decyl-β-proline | Valeraldehyde and β-nitrostyrene | Water | High | High diastereoselectivity | nih.gov |
Asymmetric Mannich Reactions
The asymmetric Mannich reaction is another powerful tool for the synthesis of chiral β-amino carbonyl compounds. Proline-catalyzed direct three-component Mannich reactions, involving a ketone, an aldehyde, and an amine, have been developed to provide products with excellent enantio- and diastereoselectivities. nih.gov The mechanism is believed to involve the formation of an enamine from the ketone and the proline catalyst, which then adds to an imine generated in situ from the aldehyde and amine.
The scope of the Mannich reaction has been expanded through the use of various proline derivatives. organic-chemistry.org For example, a one-pot, three-component cross-Mannich reaction of two different aldehydes has been developed using L-proline as the catalyst, yielding versatile syn-β-amino α-substituted aldehydes. nih.gov
Strecker Reactions and the Synthesis of α-Aminonitriles
The Strecker reaction is a classic method for synthesizing α-amino acids from aldehydes or ketones. wikipedia.org The reaction involves the formation of an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. masterorganicchemistry.com L-proline and its derivatives have been employed as organocatalysts in one-pot, three-component Strecker reactions to produce a variety of α-aminonitriles with good to excellent yields. researchgate.netmdpi.com
In these reactions, the aldehyde, an amine, and a cyanide source (such as trimethylsilyl cyanide) are combined in the presence of the proline catalyst. researchgate.netmdpi.com The catalyst facilitates the formation of an imine from the aldehyde and amine, which is then attacked by the cyanide nucleophile to generate the α-aminonitrile. wikipedia.orgmasterorganicchemistry.com
This compound in Asymmetric Catalysis: A Detailed Examination
The functionalization of L-proline has been a cornerstone in the development of powerful organocatalysts and chiral ligands. The introduction of a cyanomethyl group at the secondary amine position to form this compound creates a derivative with unique steric and electronic properties, influencing its role and efficacy in various asymmetric transformations. This article explores the application of this compound and its analogues in cycloaddition reactions, carbon-carbon and carbon-heteroatom bond-forming processes, and the development of advanced catalytic systems.
Mechanistic Insights and Theoretical Investigations
Elucidation of Reaction Mechanisms Involving L-proline and its Derivatives
The catalytic cycle of L-proline in reactions such as aldol (B89426), Mannich, and Michael additions is generally understood to proceed through the formation of key intermediates. nih.govlibretexts.org The secondary amine of proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. nih.gov This enamine then attacks an electrophile. The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final product. libretexts.org The carboxyl group of proline is believed to play a crucial role in stabilizing transition states through hydrogen bonding, contributing to the efficiency and stereoselectivity of the reaction. wikipedia.org
Understanding the Role of Iminium and Enamine Intermediates in Catalysis
The dual modes of catalysis through enamine and iminium intermediates are central to the versatility of proline and its derivatives.
Enamine Catalysis: In this mode, the proline catalyst reacts with a carbonyl donor to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to react efficiently with a wide range of electrophiles. The stereochemistry of the final product is dictated by the facial selectivity of the enamine's attack on the electrophile, which is controlled by the chiral environment of the proline catalyst. libretexts.org
Iminium Catalysis: Alternatively, proline can react with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the electrophile, activating it towards nucleophilic attack. This mode of catalysis is common in reactions like Michael additions and Diels-Alder reactions.
The specific substituent on the proline nitrogen, such as a cyanomethyl group, would be expected to influence the electronic properties and steric environment of the catalyst, thereby modulating its reactivity and selectivity. However, specific studies on 1-Cyanomethyl-L-proline are not available to confirm these effects.
Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Studies) in Reaction Pathways and Selectivity
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in providing detailed insights into the mechanisms of proline-catalyzed reactions. researchgate.net These studies allow for the calculation of the energies of intermediates and transition states, providing a detailed map of the reaction pathway.
DFT calculations have been used to:
Confirm the structures of key transition states, such as the Zimmerman-Traxler-like transition state in aldol reactions. wikipedia.org
Elucidate the role of the carboxylic acid group in stabilizing transition states through hydrogen bonding.
Predict the stereochemical outcome of reactions by comparing the energies of different diastereomeric transition states. researchgate.net
Without specific DFT studies on this compound, it is not possible to detail its specific reaction pathways and the origins of its potential selectivity.
Rationalization of Stereochemical Control and Diastereoselectivity/Enantioselectivity
The ability of proline and its derivatives to induce high levels of stereocontrol is a hallmark of their catalytic activity. nih.gov The stereochemical outcome of these reactions is generally rationalized by considering the steric and electronic interactions in the transition state.
For instance, in the proline-catalyzed aldol reaction, the widely accepted Zimmerman-Traxler model proposes a chair-like six-membered transition state involving the enamine, the aldehyde, and the carboxylic acid group of proline. wikipedia.org The substituents on the reactants and the catalyst adopt pseudo-equatorial positions to minimize steric strain, leading to a predictable stereochemical outcome. The specific N-substituent on the proline ring can significantly influence the steric bulk and electronic nature of the catalyst, thereby affecting the diastereoselectivity and enantioselectivity of the reaction. The electron-withdrawing nature of a cyanomethyl group, for example, could potentially impact the nucleophilicity of the nitrogen and the stability of the intermediates, but experimental or computational data for this compound is not available to support a detailed analysis.
Advanced Spectroscopic and Analytical Methodologies in Research
Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring in Research
Spectroscopic techniques are fundamental in providing detailed information about the atomic and molecular structure of 1-Cyanomethyl-L-proline, as well as for observing the progress of chemical reactions involving this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds like this compound. jchps.comslideshare.net By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, researchers can map out the connectivity of atoms and deduce the three-dimensional arrangement of the molecule. semanticscholar.orgpalermolab.com
For this compound, ¹H NMR spectroscopy would provide information on the different types of protons and their electronic environments. jchps.com For instance, the chemical shift of the cyanomethyl group's methylene protons (-CH₂CN) is expected to appear in a characteristic region of the spectrum. ¹³C NMR spectroscopy complements this by providing data on the carbon skeleton of the molecule. researchgate.net Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can further establish long-range correlations between protons and carbons, confirming the structural integrity of the compound.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂CN | ~2.5–3.5 | Singlet |
| Pyrrolidine (B122466) Ring Protons | Variable | Multiplets |
| Carboxylic Acid Proton | Variable (broad) | Singlet |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. spectroscopyonline.com For this compound, IR spectroscopy would show characteristic absorption bands for the nitrile group (C≡N), the carboxylic acid group (C=O and O-H), and the C-H bonds of the pyrrolidine ring and cyanomethyl group. core.ac.uk
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides additional information on the molecule's vibrational modes. sid.ir It is particularly useful for identifying non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra offers a comprehensive vibrational profile of this compound, which can be used to confirm the presence of key functional groups and to study conformational changes. researchgate.netnih.gov
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |
| C-H (aliphatic) | Stretching | 3000-2850 |
| Nitrile C≡N | Stretching | 2260-2240 |
| Carboxylic Acid C=O | Stretching | 1760-1690 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. uzh.chyoutube.com For organic molecules, this typically involves π → π* and n → π* transitions of electrons in unsaturated groups or those with non-bonding electrons. shu.ac.uklibretexts.org
While the pyrrolidine ring of this compound is saturated, the carboxylic acid and nitrile functional groups contain π bonds and non-bonding electrons. Therefore, UV-Vis spectroscopy can be used to study the electronic transitions within these chromophores. uzh.ch Although these transitions may occur at shorter wavelengths, this technique can be valuable for monitoring reactions where the conjugation or the electronic environment of these groups changes, leading to a shift in the absorption maximum (λmax). researchgate.net
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to obtain information about its structure through fragmentation patterns. researchgate.net For this compound, with a molecular formula of C₇H₁₀N₂O₂, the expected molecular weight is approximately 154.17 g/mol . vulcanchem.comguidechem.com
High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. vulcanchem.com Fragmentation analysis, where the molecule is broken down into smaller, charged fragments, can reveal structural details by identifying characteristic losses, such as the loss of the carboxyl group or the cyanomethyl group. nist.gov
Chromatographic Techniques for Separation, Purification, and Chiral Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures, purifying it to a high degree, and determining its enantiomeric purity.
As this compound is a derivative of the chiral amino acid L-proline, it is crucial to determine its enantiomeric excess (e.e.), which is a measure of its optical purity. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. impactfactor.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. ankara.edu.tr
The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. For proline derivatives, various CSPs, including those based on polysaccharides or macrocyclic glycopeptides, can be employed. sigmaaldrich.com By comparing the retention times and peak areas of the L- and D-enantiomers, the enantiomeric excess of a sample of this compound can be accurately quantified. impactfactor.org
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) and crystallography stand as the definitive methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound such as this compound, obtaining a single crystal of suitable quality is the first critical step in this analytical process. The crystallization of L-proline itself has been achieved through methods like the slow diffusion of diethyl ether into a saturated ethanol solution, yielding colorless crystals suitable for analysis. nih.gov A similar approach could be envisioned for its cyanomethyl derivative.
Furthermore, the analysis of the crystal packing reveals the nature of intermolecular interactions, such as hydrogen bonds, which govern the macroscopic properties of the solid. In L-proline, molecules are linked via N—H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov The introduction of the cyanomethyl group in this compound would likely alter this hydrogen-bonding network, and X-ray crystallography would provide invaluable insights into these new interactions.
The crystallographic data for a molecule like this compound would be presented in a detailed table, summarizing key structural parameters. Below is a hypothetical representation of such data.
| Parameter | Value |
|---|---|
| Chemical Formula | C7H10N2O2 |
| Formula Weight | 154.17 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 5.89 |
| b (Å) | 8.34 |
| c (Å) | 15.21 |
| Volume (ų) | 747.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.370 |
Advanced Microscopy and Imaging Techniques in Nanocatalysis Research (e.g., TEM, SEM)
In the realm of nanocatalysis, where proline and its derivatives are increasingly utilized as chiral catalysts or ligands, advanced microscopy techniques are crucial for characterizing the catalytic materials. nih.gov Should this compound be employed in the synthesis of, for example, functionalized magnetic nanoparticles for asymmetric catalysis, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) would be indispensable for a thorough characterization.
Transmission Electron Microscopy (TEM) , on the other hand, offers even higher resolution, allowing for the visualization of the internal structure of the nanoparticles. azooptics.com TEM analysis can reveal detailed information about the size, shape, and dispersion of the catalytic nanoparticles on a support material. azooptics.comresearchgate.net High-resolution TEM (HRTEM) can even resolve the crystal lattice fringes of the nanoparticles, providing information about their crystallinity and atomic structure. azooptics.com
For a hypothetical nanocatalyst functionalized with this compound, these microscopy techniques would provide the data summarized in the table below, which is essential for understanding the structure-activity relationship of the catalyst.
| Technique | Information Obtained | Typical Values/Observations |
|---|---|---|
| SEM | Morphology and Particle Aggregation | Spherical nanoparticles with some degree of aggregation |
| SEM | Surface Topography | Relatively smooth surface with uniform coverage of the functionalizing agent |
| TEM | Particle Size and Distribution | Average particle size of 25 nm with a narrow size distribution |
| TEM | Shape and Internal Structure | Well-defined spherical shape with a core-shell structure visible |
| HRTEM | Crystallinity and Lattice Fringes | Highly crystalline core with visible lattice fringes corresponding to the metallic support |
Q & A
Q. What are the optimal synthetic routes for 1-Cyanomethyl-L-proline, and how can purity be validated?
To synthesize this compound, consider using solid-phase peptide synthesis (SPPS) or solution-phase methods, with cyanomethylation achieved via nucleophilic substitution on L-proline derivatives. Purity validation requires a combination of analytical techniques:
- HPLC with UV detection (210–220 nm) to assess peptide bond integrity and byproduct separation.
- NMR spectroscopy (¹H/¹³C) to confirm structural fidelity, focusing on the cyanomethyl group’s chemical shift (~2.5–3.5 ppm for CH₂CN) .
- Mass spectrometry (MS) for molecular weight verification (expected m/z ~183.2 for C₇H₁₀N₂O₂).
Note: Include solvent optimization (e.g., DMF for SPPS) and deprotection steps to minimize side reactions.
Q. How can researchers assess the solubility and stability of this compound in aqueous buffers?
- Solubility : Perform gravimetric analysis by dissolving the compound in buffers (pH 3–9) at 25°C, followed by centrifugation and lyophilization to quantify undissolved residue.
- Stability : Use accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC monitoring to detect degradation products. Include controls for pH-dependent hydrolysis (e.g., acidic/basic conditions) .
Q. What spectroscopic techniques are critical for characterizing this compound’s stereochemistry?
- Circular Dichroism (CD) : Compare the CD spectrum to L-proline standards to confirm retention of chirality post-modification.
- X-ray crystallography : Resolve crystal structures to confirm the spatial arrangement of the cyanomethyl group. Tip: Co-crystallize with heavy atoms (e.g., PtCl₄) to enhance diffraction .
Advanced Research Questions
Q. How does the cyanomethyl group influence this compound’s conformational flexibility in peptide scaffolds?
- Molecular Dynamics (MD) Simulations : Model the compound in tripeptide systems (e.g., Gly-1-Cyanomethyl-L-proline-Gly) to compare backbone dihedral angles (φ/ψ) with unmodified proline.
- NMR Relaxation Studies : Measure T₁/T₂ relaxation times to quantify rotational mobility changes. Key variable: Solvent polarity effects on cyanomethyl group solvation .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Meta-Analysis : Systematically review literature (PubMed, SciFinder) to identify variables like assay conditions (e.g., cell lines, concentrations).
- Dose-Response Reproducibility : Replicate studies using standardized protocols (e.g., fixed IC₅₀ determination in HEK293 cells) with blinded controls.
- Statistical Validation : Apply ANOVA to compare inter-study variability and identify outliers .
Q. How can researchers design in vitro assays to probe this compound’s role in enzyme inhibition (e.g., prolyl oligopeptidase)?
Q. What computational methods predict the metabolic fate of this compound in mammalian systems?
- ADMET Modeling : Use tools like SwissADME to predict cytochrome P450 interactions and potential cyanide release.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for the C–CN bond to assess hydrolysis susceptibility. Note: Validate with in vitro hepatocyte assays .
Methodological Guidance for Data Interpretation
- Handling Contradictory Results : Use Bland-Altman plots to assess agreement between datasets, and consider batch effects (e.g., reagent lot variability) .
- Ethical Compliance : For in vivo studies, include ethics committee approval details (e.g., IACUC protocol number) and justification for sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
